This step involves the regiospecific synthesis of various 5-substituted 2,3-dimethoxybenzoic acids from 5-bromo-2,3-dimethoxybenzoic acid. The process involves protecting the acid as a dihydrooxazole, followed by metalation, reaction with different electrophiles (e.g., MeI, EtI, BuBr, CC13CCl3, MeSSMe), and subsequent hydrolysis. []
The desired benzamide is synthesized by reacting the corresponding 5-substituted 2,3-dimethoxybenzoyl chloride with (S)-1-ethylpyrrolidine-2-methylamine. []
Alternatively, (S)-5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-di-methoxybenzamide can be directly treated with potassium hydride followed by butyllithium and an electrophile (e.g., I2 or Me3SiCl) to produce the 5-iodo and 5-(trimethylsilyl) derivatives, respectively. []
This synthesis scheme allows for the production of a series of 5-substituted (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides with varying steric bulk at the position para to the 2-methoxy group. []
(S)-5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxybenzamide acts as a potent and selective dopamine D2 receptor antagonist. [] [] Its mechanism of action involves binding to the D2 receptor, thereby blocking the binding of dopamine and inhibiting downstream signaling pathways. [] The preferential inhibition of hyperactivity suggests a specific interaction with D2 receptors involved in motor control, potentially leading to fewer extrapyramidal side effects. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: